2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
Description
2-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole is a benzothiazole derivative characterized by a nitro group at the 6-position and a piperazine moiety substituted with a 2,5-dimethylfuran-3-carbonyl group. Benzothiazoles are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and central nervous system (CNS)-targeting properties.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-9-14(12(2)26-11)17(23)20-5-7-21(8-6-20)18-19-15-4-3-13(22(24)25)10-16(15)27-18/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXEYITAPYYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and analogous benzothiazole derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability : The dimethylfuran substituent in the target compound contributes to a calculated logP of ~3.2, suggesting moderate lipophilicity favorable for CNS penetration. In contrast, the Fmoc-protected analog () is highly polar (logP <1), limiting membrane permeability but optimizing it for solid-phase peptide synthesis .
- This contrasts with the 6-methyl group in ’s compound, which offers electron-donating effects, stabilizing π-π stacking in crystal structures .
- Synthetic Accessibility : The target compound likely employs a coupling reaction between a nitro-substituted benzothiazole and a pre-functionalized piperazine. ’s compound uses hydrazine condensation, a method less applicable to piperazine derivatives .
Dose-Effect Relationships and Potency
The Litchfield-Wilcoxon method () provides a framework for evaluating median effective doses (ED50) in compounds like these. For instance:
- ’s compound showed an ED50 of 15 mg/kg in murine antidepressant models, with a steep dose-response slope (indicative of high target specificity) .
- Target compound : Preliminary in vitro assays suggest sub-micromolar IC50 values against serotonin receptors, though in vivo ED50 data remain unreported .
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